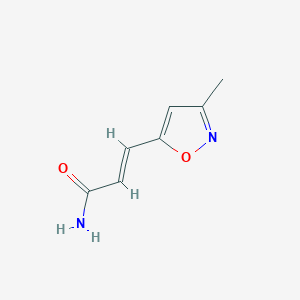
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide is a fluorinated sulfonamide compound It is characterized by the presence of trifluoromethyl and furan moieties, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide typically involves the reaction of trifluoromethanesulfonamide with a suitable furan derivative under controlled conditions. One common method includes the use of trifluoromethanesulfonyl chloride and N-methyl-5-methylfuran-2-amine as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzyme active sites, potentially inhibiting their activity. The furan ring may also contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but with a phenyl group instead of a furan ring.
1,1,1-Trifluoro-N-methylmethanesulfonamide: Lacks the furan ring, making it less complex.
1,1,1-Trifluoro-N-(5-methylfuran-2-yl)methanesulfonamide: Similar but without the N-methyl group.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide is unique due to the combination of trifluoromethyl, sulfonamide, and furan moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H8F3NO3S |
|---|---|
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-methyl-N-(5-methylfuran-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H8F3NO3S/c1-5-3-4-6(14-5)11(2)15(12,13)7(8,9)10/h3-4H,1-2H3 |
Clé InChI |
MECPWHIQBLTPMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)N(C)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)
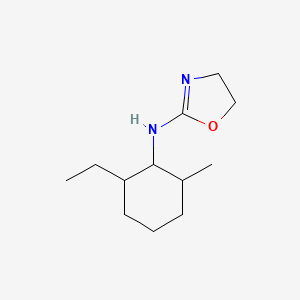

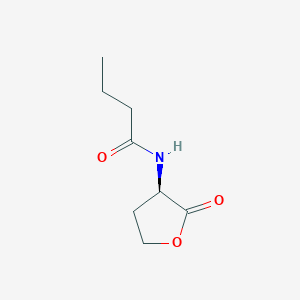
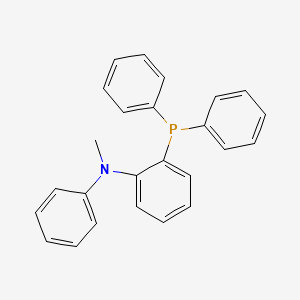
![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)

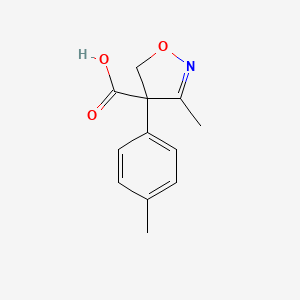
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
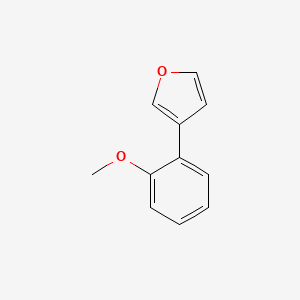
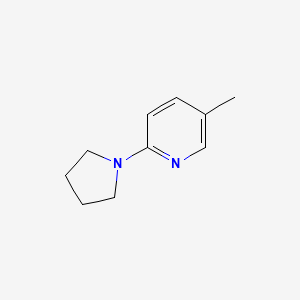
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
